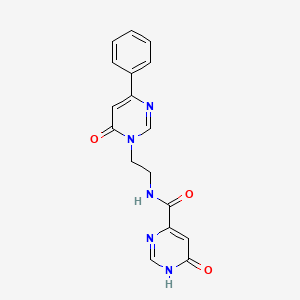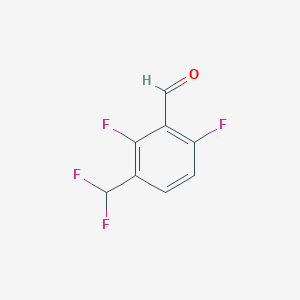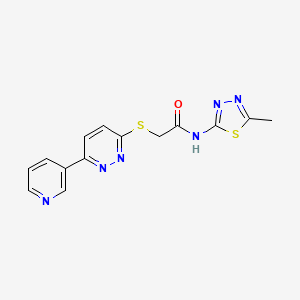![molecular formula C17H11Cl2NOS B2545311 2-[(3,4-二氯苯甲基)硫代]-3-喹啉甲醛 CAS No. 478065-44-0](/img/structure/B2545311.png)
2-[(3,4-二氯苯甲基)硫代]-3-喹啉甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinoline derivatives can be complex, involving multiple steps and various reagents. Paper discusses the synthesis of 2-chloroquinoline-3-carbaldehyde and related analogs, which are key intermediates in the construction of fused or binary quinoline-containing heterocyclic systems. The synthesis typically involves the formation of the quinoline ring system followed by functionalization at specific positions on the ring. Paper reports the synthesis of 2-chloroquinoline-3-carbaldehydes and their derivatives, which show significant antioxidant activity. The synthesis involves a reflux process with ethylene glycol and toluene-p-sulfonic acid, followed by separation and purification steps.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be further modified by substituents at various positions. These modifications can significantly affect the chemical and biological properties of the compounds. For instance, the introduction of chloro groups, as seen in the compound of interest, can influence the reactivity and interaction with biological targets .
Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, which are essential for their functionalization and application in synthesis. Paper describes a method for the synthesis of carbaldehyde dimethyl acetals from quinoxalines or benzothiazoles, which involves bond cleavage and formation between methanol and N-heterocycles. This reaction proceeds via a radical process and is free from the need for aldehydes, acids, or transition metals. Such reactions are crucial for the development of new quinoline-based compounds with potential applications in medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the compound's solubility, stability, and reactivity. Paper explores the synthesis of quinoline derivatives under solvent-free conditions, which can have implications for their physical properties, such as melting points and solubility. The chemical properties, such as reactivity and potential for further transformations, are also determined by the substituents present on the quinoline core .
科学研究应用
合成与化学性质
- 喹啉衍生物的化学研究,包括 2-氯喹啉-3-甲醛和相关类似物,已取得显著进展。这些化合物通过各种方法合成,并在构建稠合或二元杂环系统中得到应用。它们的生物学评估和合成应用凸显了它们在药物化学中的重要性 (Hamama 等人,2018).
缓蚀
- 喹啉衍生物已证明在盐酸溶液中对低碳钢具有优异的缓蚀性能。它们作为缓蚀剂的有效性归因于它们在金属表面的吸附,这得到了电化学技术、密度泛函理论和分子动力学模拟的支持 (Lgaz 等人,2017).
抗氧化性能
- 喹啉衍生物的合成也与清除自由基的特性有关,展示了它们作为抗氧化剂的潜力。这些化合物具有很高的自由基清除活性,表明它们在对抗氧化应激方面很有用 (Subashini 等人,2010).
分子结构和电化学性质
- 对含有喹啉-2-甲醛腙的钌(II)配合物的研究阐明了它们的分子结构和电化学性质。这些配合物表现出溶剂致变色行为,并在催化和材料科学中具有潜在应用 (Mori 等人,2014).
细胞毒性
- 已合成出带有不同部分的新型喹啉-3-甲醛腙,并评估了它们对各种人肿瘤细胞系的体外细胞毒性。这些研究已鉴定出具有显着癌细胞生长抑制作用的化合物,表明它们具有作为抗癌剂的潜力 (Korcz 等人,2018).
DNA 相互作用和抗菌性能
- 已研究了喹啉衍生物与 DNA 的相互作用及其抗菌性能。这些化合物表现出显着的伤口愈合活性,可防止氧化性 DNA 损伤,并表现出很强的抗氧化性能,突出了它们的治疗潜力 (Naik 等人,2009).
作用机制
未来方向
属性
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]quinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NOS/c18-14-6-5-11(7-15(14)19)10-22-17-13(9-21)8-12-3-1-2-4-16(12)20-17/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWVSCLPMUCKTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC(=C(C=C3)Cl)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-Dichlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-phenylthiazol-4-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2545231.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide](/img/structure/B2545232.png)
![2,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2545234.png)



![2,5-dichloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2545240.png)
![N-(4-acetylphenyl)-2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2545241.png)
![3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B2545242.png)
![4-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]oxolan-3-amine](/img/structure/B2545244.png)
![N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B2545245.png)
![N-([2,2'-bifuran]-5-ylmethyl)cyclopropanecarboxamide](/img/structure/B2545247.png)
![N-(4-acetylphenyl)-2-{[6-(2-thienyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2545249.png)